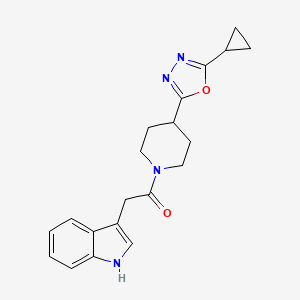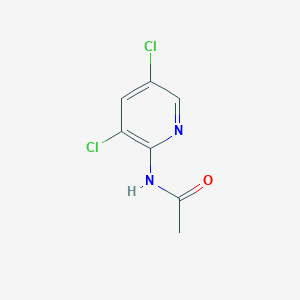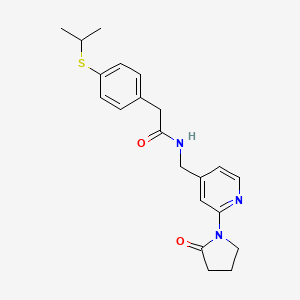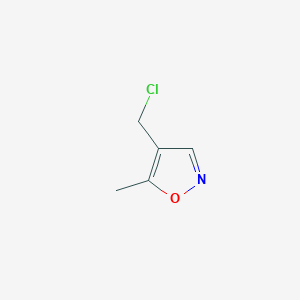
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide involves multiple steps, including the formation of the triazole and pyrimidinyl core structures. For instance, Panchal and Patel (2011) describe a process where N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives are prepared through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, showcasing a typical pathway for synthesizing triazole-containing compounds (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography. The structural analysis reveals the spatial arrangement of the molecule and how its geometry influences its reactivity and properties. For example, Subasri et al. (2016) explored the crystal structures of related acetamides, noting the importance of intramolecular hydrogen bonding in stabilizing their conformation (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating a range of chemical properties. Reactions such as cyclocondensation, as described by Desenko et al. (1998), highlight the reactivity of the triazole and pyrimidine rings in forming new heterocyclic structures (Desenko et al., 1998).
Scientific Research Applications
Insecticidal Assessment
Compounds related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide have been studied for their potential as insecticidal agents. A study synthesized various heterocycles incorporating a thiadiazole moiety to evaluate their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Potential Antiasthma Agents
Research has been conducted on triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were prepared through various chemical reactions and showed activity as mediator release inhibitors, suggesting their potential in asthma treatment (Medwid et al., 1990).
Anomalous Cyclization in Chemical Synthesis
The structural modification of certain pyrimidin-2-ylhydrazones, which share structural similarities with N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide, has been studied. These modifications can lead to anomalous cyclization, producing triazolo[1,5-a]pyrimidine derivatives, a process important in chemical synthesis (Erkin & Krutikov, 2007).
Antimicrobial Activity
Compounds structurally related to the chemical have been evaluated for their antimicrobial properties. Studies have synthesized new heterocycles incorporating different moieties, testing them as potential antimicrobial agents (Bondock et al., 2008).
Research in Antitumor Applications
There is significant research interest in derivatives of pyrimidine for their potential antitumor activities. Various derivatives have been synthesized and tested for their inhibitory effects on different cancer cell lines, demonstrating promising results (Albratty et al., 2017).
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6OS/c20-13(6-21-10-3-1-2-4-10)18-11-5-12(16-8-15-11)19-9-14-7-17-19/h5,7-10H,1-4,6H2,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYSZHCHWQJFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)

![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)

![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)



![5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole](/img/structure/B2482901.png)
![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)


![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)
